synthesis and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
synthesis and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions, ensuring both reproducibility and a deeper understanding of the molecular system.
Strategic Overview: The Significance of Pyrazolinones
The pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Furthermore, they are crucial intermediates in the synthesis of azo dyes and photographic materials.[1][4]
The target molecule, 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), is a valuable synthon.[5][6] The presence of the 3-chloro substituent on the N-phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This guide presents a self-validating workflow where the synthesis is monitored and the final product is rigorously confirmed through a suite of orthogonal analytical techniques.
Synthesis: The Knorr Pyrazole Synthesis
The most reliable and efficient method for preparing 5-pyrazolones is the Knorr pyrazole synthesis , a classic condensation reaction between a β-ketoester and a hydrazine derivative.[7][8][9] This approach is favored for its high yields and operational simplicity.
Mechanistic Rationale
The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by intramolecular cyclization. The choice of reactants—ethyl acetoacetate and 3-chlorophenylhydrazine—is strategic. Ethyl acetoacetate provides the C-C-C=O backbone, while 3-chlorophenylhydrazine introduces the N-N bond and the substituted aromatic ring.
The mechanism is as follows:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of 3-chlorophenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is more reactive than the ester.[10]
-
Hydrazone Formation: A condensation reaction occurs, eliminating a molecule of water to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs a nucleophilic attack on the ester carbonyl carbon.
-
Elimination: The five-membered ring is formed with the elimination of an ethanol molecule, yielding the final 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one product.
Detailed Experimental Protocol: Synthesis
-
Reagents:
-
3-Chlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate (or other suitable base)
-
Glacial acetic acid
-
Ethanol (95%)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 3-chlorophenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL). The sodium acetate neutralizes the hydrochloride salt, liberating the free hydrazine base in situ.
-
Stir the mixture for 15 minutes at room temperature.
-
To this solution, add ethyl acetoacetate (0.1 mol) dropwise, followed by glacial acetic acid (5 mL) to act as a catalyst.[9]
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 2-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][12] Prepare a TLC plate with silica gel as the stationary phase and a mobile phase of ethyl acetate:hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is a critical step to achieve high purity, which is essential for accurate characterization and subsequent applications.[13] Ethanol is an excellent solvent choice as the pyrazolone has high solubility in hot ethanol and low solubility in cold ethanol.[14]
-
Procedure:
-
Place the crude, dried product into an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Add the solvent in small portions to the heated mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal.
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold ethanol.
-
Dry the pure crystals to a constant weight. The final product should be a creamish to yellow powder.[4]
-
Comprehensive Characterization: A Self-Validating Workflow
No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. The following workflow employs a multi-technique approach where the results from each method corroborate the others, providing a high degree of confidence in the final product.
Physical Properties
A sharp melting point range is a primary indicator of high purity.
| Property | Expected Value | Source(s) |
| Appearance | Creamish to Yellow Powder | [4] |
| Molecular Formula | C₁₀H₉ClN₂O | [5][6] |
| Molecular Weight | 208.64 g/mol | [4][5][6] |
| Melting Point | 128 - 131 °C | [15] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" and confirms the formation of the pyrazolinone ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic Ring |
| ~2850-2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1700-1720 | C=O Stretch | Carbonyl (in 5-membered ring) |
| ~1590-1610 | C=N Stretch | Pyrazoline Ring |
| ~1450-1500 | C=C Stretch | Aromatic Ring |
| ~1000-1100 | C-Cl Stretch | Aryl Halide |
Note: The exact positions of peaks can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.[2][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | Singlet | 3H | -CH₃ (Methyl protons at C3) |
| ~ 3.4 | Singlet | 2H | -CH₂- (Methylene protons at C4) |
| ~ 7.3 - 7.8 | Multiplet | 4H | Ar-H (Protons on the chlorophenyl ring) |
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 | -C H₃ |
| ~ 42 | -C H₂- |
| ~ 118 - 139 | Aromatic Carbons & C-Cl |
| ~ 155 | C =N (C3 of pyrazole ring) |
| ~ 170 | C =O (C5 of pyrazole ring) |
Rationale: The chemical shifts are predicted based on known values for similar pyrazolone structures.[2][18] The singlet nature of the methyl and methylene protons confirms the absence of adjacent protons. The complex multiplet in the aromatic region is expected due to the chlorine substituent breaking the symmetry of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, a key diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.
| m/z | Assignment | Expected Relative Intensity |
| 208 | [M]⁺ (with ³⁵Cl) | ~100% |
| 210 | [M+2]⁺ (with ³⁷Cl) | ~33% |
This isotopic pattern is a definitive piece of evidence for the presence of a single chlorine atom in the molecule.[5][19]
Conclusion
This guide has detailed a robust and reproducible methodology for the . By following the principles of the Knorr pyrazole synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can confidently produce and validate this important chemical intermediate. The convergence of data from melting point analysis, FT-IR, ¹H & ¹³C NMR, and mass spectrometry provides a self-validating system that ensures the structural integrity and purity of the final compound, making it suitable for advanced research and development applications.
References
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
- Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis.
- Scribd. Procedure Pyrazoline.
- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one.
- JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- ResearchGate. IR spectral data of Pyrazoline derivatives (1-6).
- Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone.
- AIP Publishing. Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst.
- Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.
- NIST WebBook. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.
- ChemicalBook. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone.
- Sigma-Aldrich. 1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE.
- PubMed Central. Recent advances in the therapeutic applications of pyrazolines.
- BenchChem. Purification of Pyrazole Compounds by Recrystallization.
- ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssichem.com [ssichem.com]
- 5. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. rsc.org [rsc.org]
- 11. scribd.com [scribd.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one [webbook.nist.gov]
